2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid
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Overview
Description
2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, a sulfonyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as aldo-keto reductase, which is a target in cancer therapy.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonyl group plays a crucial role in binding to the enzyme’s active site, while the isoquinoline moiety enhances the compound’s affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another potent inhibitor of aldo-keto reductase.
4-Methoxyphenyl isothiocyanate: Used in the synthesis of various bioactive compounds.
Uniqueness
2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. Its methoxyphenyl and sulfonyl groups provide distinct chemical behavior, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
7062-93-3 |
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Molecular Formula |
C18H19NO5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
InChI |
InChI=1S/C18H19NO5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-10-13-4-2-3-5-16(13)17(19)12-18(20)21/h2-9,17H,10-12H2,1H3,(H,20,21) |
InChI Key |
OBBLQYSXEGWWEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2CC(=O)O |
Origin of Product |
United States |
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